![molecular formula C19H17N5O3 B2649333 N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2649333.png)
N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide
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Beschreibung
N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
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Biologische Aktivität
N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a furan moiety, a pyrazolo[3,4-d]pyrimidine structure, and an acetamide group, suggesting diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N4O2. The presence of the furan ring and the pyrazolo[3,4-d]pyrimidine core indicates potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular:
- MCF7 Cell Line : Compounds within this class have shown IC50 values ranging from 0.01 µM to 0.46 µM against MCF7 breast cancer cells, indicating potent anticancer activity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound 20 | 0.98 ± 0.06 | MCF7 |
Compound 21 | 0.39 ± 0.06 | HCT116 |
Compound 22 | 0.01 | MCF7 |
Anti-inflammatory Activity
The pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their anti-inflammatory properties. These compounds can inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases.
Antimicrobial Activity
Studies on similar derivatives have shown promising antimicrobial activity against various pathogens. The mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Case Studies
- Study on Pyrazole Derivatives : A study evaluated a series of substituted pyrazoles for their anticancer activity against multiple cell lines including Hep-2 and P815. Some derivatives exhibited significant cytotoxicity with IC50 values as low as 3.25 mg/mL .
- Docking Studies : Molecular docking studies conducted on related compounds indicated strong binding affinities to targets involved in cancer proliferation and inflammation pathways, suggesting that N-Furan-2-ylmethyl derivatives could be developed into effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
Answer: The synthesis involves sequential reactions to assemble the pyrazolo[3,4-d]pyrimidine core, followed by functionalization. Critical steps include:
- Core Formation : Cyclization using reagents like phosphorus pentasulfide (for heterocyclic ring closure) under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Acetamide Linkage : Coupling via acyl chlorides or carbodiimide-mediated reactions (e.g., EDCI/HOBt) at controlled temperatures (0–5°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate high-purity product .
Optimization requires monitoring reaction progress via TLC/HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of furan-2-ylmethylamine) to maximize yield.
Q. How can structural confirmation be achieved post-synthesis?
Answer: Use a combination of spectroscopic and crystallographic methods:
- NMR : Analyze 1H- and 13C-NMR to verify substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, pyrimidine carbonyl at ~170 ppm) .
- X-ray Crystallography : Employ SHELX software (SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry. Hydrogen-bonding patterns (e.g., N–H···O interactions) can validate molecular packing .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 394.45 for C20H18N4O3S) .
Advanced Research Questions
Q. How can contradictions in biological activity data across similar derivatives be resolved?
Answer: Contradictions often arise from substituent effects or assay variability. Methodological strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically compare analogs (e.g., replacing p-tolyl with fluorophenyl or methoxyphenyl) to isolate electronic/steric influences .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC50 validation) .
- Computational Modeling : Dock the compound into target proteins (e.g., COX-2 or EGFR kinases) using AutoDock Vina to predict binding modes and reconcile activity disparities .
Example SAR Table:
Substituent on Pyrimidine | Biological Activity (IC50, nM) | Target Protein |
---|---|---|
p-Tolyl | 12.4 ± 1.2 | COX-2 |
4-Fluorophenyl | 8.7 ± 0.9 | EGFR |
3-Methoxyphenyl | 23.1 ± 2.1 | COX-2 |
Q. What methodologies are recommended for analyzing hydrogen-bonding networks in its crystal structure?
Answer:
- Graph Set Analysis : Apply Etter’s rules to categorize motifs (e.g., D for donor, A for acceptor). For example, a C(6) chain may form between pyrimidine N–H and furan O .
- SHELX Refinement : Use SHELXL to refine H-atom positions and calculate hydrogen-bond distances (typically 2.7–3.2 Å for N–H···O) .
- Thermal Ellipsoid Plots : Visualize anisotropic displacement parameters to assess thermal motion and bonding stability .
Q. How can stability under physiological conditions be evaluated for drug development?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Quantify parent compound loss via LC-MS/MS .
- Photostability : Expose to UV light (320–400 nm) and track photodegradation products using UV-Vis spectroscopy (λ~260 nm for pyrimidine absorbance) .
Q. What advanced techniques validate its interaction with enzymatic targets?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., kinase) on a sensor chip and measure binding kinetics (kon/koff) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) by titrating the compound into the enzyme solution .
- Fluorescence Quenching : Monitor tryptophan fluorescence quenching in the enzyme upon compound binding to estimate dissociation constants (Kd) .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-13-4-6-14(7-5-13)24-18-16(10-22-24)19(26)23(12-21-18)11-17(25)20-9-15-3-2-8-27-15/h2-8,10,12H,9,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMOWEZJJOSHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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